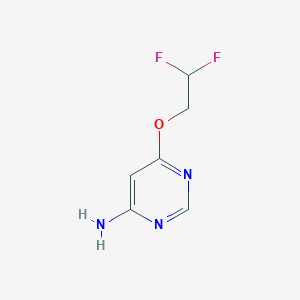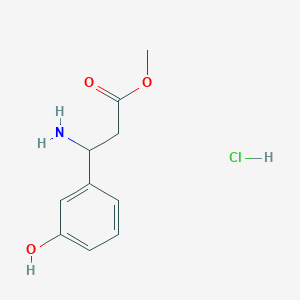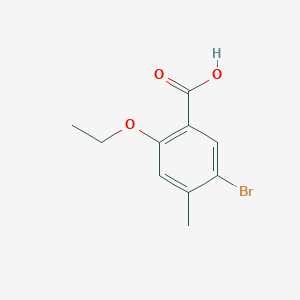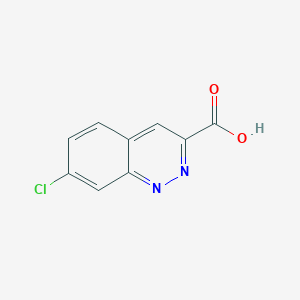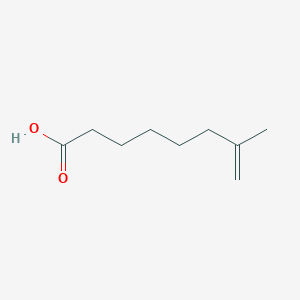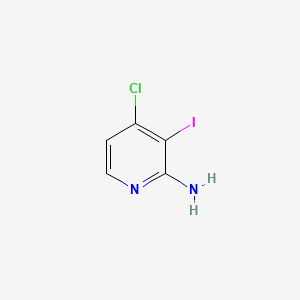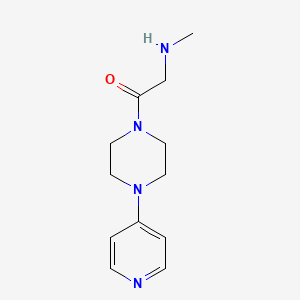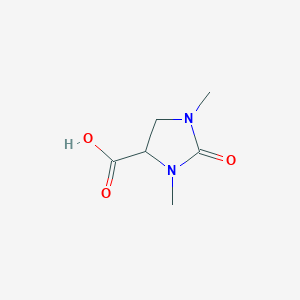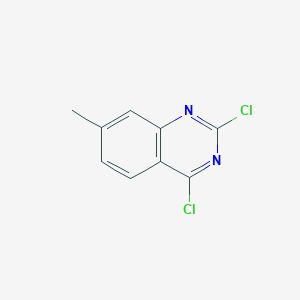
2,4-Dichloro-7-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinazoline core with chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves the reaction of 7-methylquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride. The reaction is carried out at elevated temperatures, around 115°C, and is allowed to proceed overnight. After completion, the reaction mixture is concentrated to remove excess phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2,4-Dichloro-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, which may have enhanced biological activities .
科学的研究の応用
2,4-Dichloro-7-methylquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer, antibacterial, and antiviral agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 2,4-Dichloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to the compound’s binding affinity and specificity. For example, quinazoline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert anticancer effects by blocking cell proliferation and inducing apoptosis .
類似化合物との比較
2,4-Dichloroquinazoline: Lacks the methyl group at the 7th position.
7-Methylquinazoline: Lacks the chlorine atoms at the 2nd and 4th positions.
2,4-Dichloro-6-methylquinazoline: Has a methyl group at the 6th position instead of the 7th.
Uniqueness: 2,4-Dichloro-7-methylquinazoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic environment that can enhance the compound’s interaction with biological targets .
特性
IUPAC Name |
2,4-dichloro-7-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRNBNLOBXVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620488 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25171-19-1 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
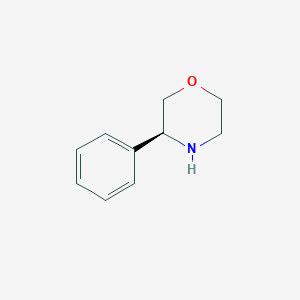
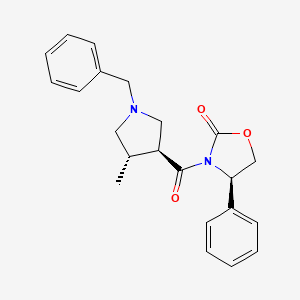
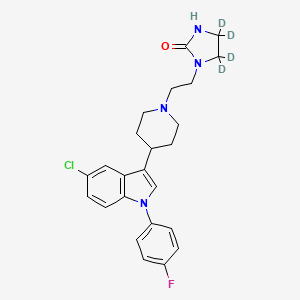
![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)
